![molecular formula C26H25N3O4S B2362023 3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-09-0](/img/structure/B2362023.png)
3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-d]pyrimidine ring, a cyclohepta ring, and a nitrobenzyl group. These types of compounds are often studied for their potential applications in various fields, such as medicine and materials science .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Similar compounds have been used as host materials for high efficiency green and blue phosphorescent organic light-emitting diodes .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound as potential antitubercular agents .
- Researchers have used 3,4-dimethylphenylhydrazine hydrochloride (a precursor) in reactions to produce related compounds .
Antitubercular Activity
Chemical Synthesis and Modification
Thieno[3,4-b]thiophene Derivatives
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-16-8-11-20(14-17(16)2)28-24(30)23-21-6-4-3-5-7-22(21)34-25(23)27(26(28)31)15-18-9-12-19(13-10-18)29(32)33/h8-14H,3-7,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWXIYHRAVOQQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC5=C3CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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